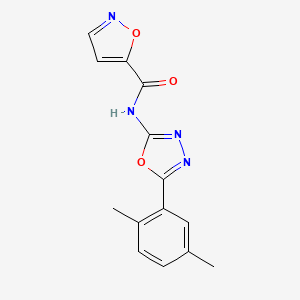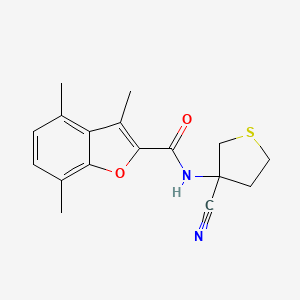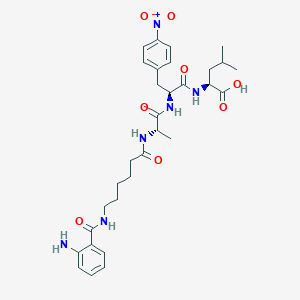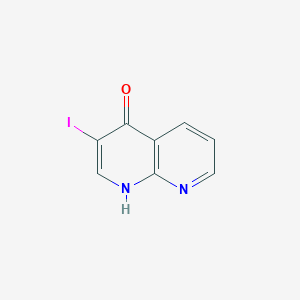
4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, also known as AMDMS-HCl, is a synthetic chemical compound used in various scientific and industrial applications. It is a white, crystalline solid with a molecular weight of 350.85 g/mol, and a melting point of 93-95°C. AMDMS-HCl is commonly used in laboratory experiments due to its solubility in water and its ability to act as a buffer in solutions. This compound has a variety of applications in the fields of biology, chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of Sulfonated Derivatives : Research has explored the synthesis of sulfonated derivatives of dimethylbenzene, which includes compounds similar to 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride. These derivatives are obtained through direct sulfonation and other chemical reactions, indicating the compound's versatility in chemical synthesis (Courtin, Tobel, & Doswald, 1978).
Biological Applications
- Antibacterial Properties : A study focused on the antibacterial properties of sulfonamide derivatives, including those similar to 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride. These compounds have shown efficacy in inhibiting bacterial growth, especially when immobilized on polymeric carriers (Toropin et al., 2017).
Drug Design and Cancer Research
- Cancer Cell Apoptosis : Sulfonamide derivatives, including the compound , have been synthesized and evaluated for their anti-cancer activity. They show potential in inducing apoptosis in cancer cells, which is a promising avenue for cancer treatment (Cumaoğlu et al., 2015).
Environmental Impact
- Degradation in Microbial Strains : Sulfonamide antibiotics, including similar compounds, have been studied for their environmental impact. Research shows that certain microbial strains can degrade these compounds through unique pathways, highlighting the environmental considerations of their use (Ricken et al., 2013).
Computational Chemistry and Reactivity
- Computational Chemistry Studies : The reactivity of emerging pollutants like sulfonamide derivatives has been examined through computational chemistry. This approach helps predict the reactivity and understand the reaction mechanisms of such compounds at the molecular level, useful in environmental studies (Fu et al., 2021).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Propriétés
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9;/h3-6H,7,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDLSEFLWXSSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride | |
CAS RN |
71398-48-6 |
Source


|
| Record name | 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)


![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)


![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)

![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)